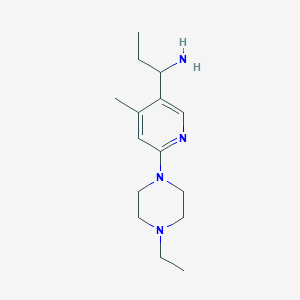
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C15H26N4. It is a derivative of piperazine and pyridine, which are commonly used in the synthesis of various pharmaceuticals and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine typically involves the reaction of 4-ethylpiperazine with 4-methyl-3-pyridinecarboxaldehyde, followed by reductive amination with propan-1-amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethylpiperazin-1-yl)propan-1-amine: A similar compound with a slightly different structure, used in similar applications.
3-(4-Ethylpiperazin-1-yl)propan-1-amine: Another related compound with comparable properties and uses.
Uniqueness
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine is unique due to its specific combination of piperazine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine, with the CAS number 1355220-25-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H26N4, with a molecular weight of 262.39 g/mol. Its structure includes a piperazine ring and a pyridine moiety, which are common in many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C15H26N4 |
| Molecular Weight | 262.39 g/mol |
| CAS Number | 1355220-25-5 |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Initial studies suggest it may act as a serotonin reuptake inhibitor, similar to selective serotonin reuptake inhibitors (SSRIs). This mechanism could potentially enhance mood and alleviate symptoms of depression.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the piperazine and pyridine components interact with neurotransmitter systems, particularly serotonin and dopamine pathways.
Study 1: Antidepressant Activity
In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound was administered at varying doses over a two-week period, leading to observable improvements in behavioral tests such as the forced swim test.
Study 2: Neuroprotection
Another study evaluated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential utility in neurodegenerative disease models.
Properties
Molecular Formula |
C15H26N4 |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C15H26N4/c1-4-14(16)13-11-17-15(10-12(13)3)19-8-6-18(5-2)7-9-19/h10-11,14H,4-9,16H2,1-3H3 |
InChI Key |
DEQFHOAXOZWDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)N2CCN(CC2)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















